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Introduction to Locked Nucleic Acid (LNA)
Technology

Locked Nucleic Acid (LNA) represents a significant advancement in nucleic acid analog
technology, offering researchers, scientists, and drug development professionals a powerful
tool for gene expression analysis. LNA nucleotides are RNA analogs that contain a methylene
bridge connecting the 2'-oxygen and the 4'-carbon of the ribose ring.[1][2] This "locked"
conformation enhances the binding affinity of LNA-containing oligonucleotides (probes) to their
complementary DNA or RNA targets.[2]

The incorporation of LNA monomers into a probe dramatically increases its thermal stability,
raising the melting temperature (Tm) by 2-8°C per LNA base.[2][3][4][5] This heightened affinity
allows for the design of shorter probes that maintain high specificity and sensitivity, which is
particularly advantageous for detecting small or highly similar targets like microRNAs (miRNAS)
or for discriminating between single nucleotide polymorphisms (SNPs).[4][6] Furthermore, LNA
modifications confer significant resistance to both endo- and exonucleases, leading to high
stability in vitro and in vivo.[3][7]

Key Advantages of LNA Probes:
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 Increased Sensitivity and Specificity: The high binding affinity allows for robust detection,
even for low-abundance targets.[2][4]

» Enhanced Mismatch Discrimination: LNA probes are highly effective at distinguishing
between closely related sequences, making them ideal for SNP genotyping and allele-
specific analysis.[3][6]

o Tm Normalization: The ability to adjust the Tm by varying the number of LNA bases allows
for the design of probes with optimal hybridization characteristics, regardless of GC content.
[2][4] This is especially useful for targeting AT-rich sequences.[3][4]

o Shorter Probe Design: Increased affinity permits the use of shorter probes, which can
improve assay design and specificity.[4]

» High Stability: LNA probes exhibit enhanced resistance to nuclease degradation.[3][7]

LNA Probe Design Principles

Careful design of LNA probes is crucial for successful gene expression analysis. The following
guidelines will help in creating high-affinity, specific probes for applications such as quantitative
PCR (gPCR) and in situ hybridization (ISH).

e Probe Length: For applications like SNP genotyping, shorter probes (e.g., 12 bp) are often
recommended.[8] For other applications, lengths between 15-27 nucleotides are common.[9]

e LNA Placement:

o For SNP detection, placing a triplet of LNA modifications with the central LNA at the
mismatch site generally provides the best discrimination.[7][10] An exception is the G-T
mismatch, where modifying the guanine should be avoided.[7][10]

o Avoid placing LNAs at the extreme 3' or 5' ends of the probe if mismatch discrimination is
critical in those positions.[8][10]

o Distribute LNA bases throughout the probe, for instance, by substituting every third
nucleotide with an LNA.[8][11]

e Number of LNAS:
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o Avoid stretches of more than four consecutive LNA bases, as this can lead to excessively
tight hybridization.[1][3][8]

o For a typical 18-mer probe, a maximum of 7-8 LNA modifications is a good starting point.

[1](8]

e Melting Temperature (Tm):
o Each LNA addition increases the Tm by approximately 2-8°C.[3][4][5]
o For gPCR, the probe's Tm should be about 7-10°C higher than the primers' Tm.[10]
o Aim for a Tm of around 65°C for applications like SNP microarray genotyping.[3]

o Utilize a reliable Tm prediction tool that is specifically designed for LNA-containing
oligonucleotides.[9][12][13]

e Sequence Considerations:
o Maintain a GC content between 30-60%.[3]
o Avoid stretches of three or more Gs or Cs.[3][8]

o Check for potential self-complementarity and the formation of secondary structures like
hairpins, as LNA-LNA binding is very strong.[3][10]

Visualization of LNA Concepts
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Quantitative Data Summary

The inclusion of LNA monomers significantly impacts the hybridization properties of a probe.
The table below summarizes key quantitative parameters.

LNA-Enhanced

Parameter DNA Probe Reference(s)
Probe
ATm per modification N/A +2t0+8 °C [21[31[41[5]
Typical Length
yP ; 20-30 nt 15-25 nt [14]
(ISH/gPCR)
Typical Length (SNP) 20-25 nt 12-15 nt [8]

Recommended Probe ] i
5-7°C above primers 7-10°C above primers  [10]

Tm (gPCR)
Sensitivity Increase )
Baseline At least 10-fold [11]
(Northern)
) Can be lower than
Optimal gPCR ]
) ~0.2 uM (variable) DNA probes, start at [1]
Concentration
0.2 uM

Application & Protocols
Application 1: LNA Probes in Quantitative PCR (qPCR)

LNA-enhanced primers and probes bring increased sensitivity and specificity to gPCR assays.
[4] Their high binding affinity is particularly useful for challenging applications like single-
nucleotide discrimination and the quantification of AT-rich transcripts.[4]

Protocol: Two-Step RT-gPCR using LNA Probes

This protocol assumes the use of a commercial LNA gPCR probe master mix and a separate
reverse transcription Kit.

1. Reverse Transcription (RT):
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Synthesize cDNA from 10 pg to 1 pg of total RNA using a reverse transcription kit according
to the manufacturer's instructions.[5] A universal reverse transcription reaction can often be
used for multiple targets.[4]

If genomic DNA contamination is a concern, perform a DNase | treatment step or use a kit
with a gDNA removal solution.[5]

. JPCR Reaction Setup:

Thaw all components (master mix, primers, LNA probe, cDNA, and nuclease-free water) on
ice.

Prepare a qPCR master mix for the number of reactions required, including no-template
controls (NTCs). A typical reaction composition is provided in the table below.

Aliquot the master mix into gPCR tubes or plates.

Add <100 ng of cDNA template to each reaction well.[5]

Seal the tubes/plate, centrifuge briefly, and place in the real-time PCR instrument.
. QPCR Cycling Conditions:

Initial Denaturation: 95°C for 2-15 minutes (enzyme-dependent).

Cycling (40-45 cycles):

o Denaturation: 94-95°C for 10-15 seconds.

o Annealing/Extension: 58-60°C for 30-60 seconds. (The optimal annealing temperature
may need to be determined empirically, often starting around 58.9°C)[15]
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Component Volume (20 pL reaction) Final Concentration
2x LNA Probe PCR Master Mix 10 L 1x

Forward Primer (10 uM) 0.8 uL 400 nM

Reverse Primer (10 uM) 0.8 uL 400 nM

LNA Probe (5 uM) 0.8 uL 200 nM

cDNA Template 2 uL <100 ng
Nuclease-Free Water 5.6 uL

Application 2: LNA Probes in In Situ Hybridization (ISH)

LNA probes offer superior sensitivity for detecting mRNAs and especially miRNAs in tissue
sections, including FFPE samples.[11][16] Their short length and high affinity allow for specific
detection with a high signal-to-noise ratio.[16]

Protocol: LNA-ISH for FFPE Tissue Sections

This protocol is a general guideline and may require optimization for specific tissues and
targets.
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FFPE Section Preparation

Deparaffinization & Rehydration
(Xylene, Ethanol series)

Permeabilization
(Proteinase K digestion)

Hybridization with LNA Probe
(e.g., overnight at 55-65°C)

Stringency Washes
(e.g., SSC buffers)

Blocking
(e.g., BSA)

< I
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1. Deparaffinization and Rehydration:
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Immerse slides in xylene (2x 5 min).

Rehydrate through a series of ethanol washes: 100% (2x 3 min), 95% (1x 3 min), 70% (1x 3
min).

Rinse in PBS (1x 5 min).
. Permeabilization:

Digest with Proteinase K (e.g., 15 pug/mL in PBS) for 10 minutes at 37°C. Optimization is
critical depending on tissue type and fixation time.[17]

Wash slides 2x 5 min in PBS.
. Hybridization:

Pre-hybridize sections with hybridization buffer for 1-2 hours at the hybridization temperature
(e.g., 55-62°C).[17]

Denature the LNA probe (e.g., DIG-labeled, at 25-50 nM) in hybridization buffer by heating to
90°C for 4 minutes, then snap-cool on ice.

Apply the denatured probe to the tissue, cover with a coverslip, and incubate overnight in a
humidified chamber at the hybridization temperature.[17]

. Post-Hybridization Washes (Stringency):
Perform a series of washes to remove unbound probe. Example wash series:

5x SSC at 55°C for 10 min.

[¢]

[e]

0.2x SSC at 55°C for 10 min (2x).

o

0.2x SSC at room temperature for 5 min.

[¢]

PBS at room temperature for 5 min.

. Immunological Detection (for DIG-labeled probes):
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» Block with a suitable blocking buffer (e.g., 2% sheep serum in PBS with 0.1% Tween-20) for
1 hour at room temperature.

 Incubate with an anti-DIG antibody conjugated to an enzyme like Alkaline Phosphatase (AP),
diluted in blocking buffer, for 1-2 hours at room temperature.[16][17]

¢ Wash slides 3x 10 min in PBS with 0.1% Tween-20.

6. Signal Development:

o Equilibrate slides in detection buffer (e.g., 200 mM Tris pH 9.5, 100 mM NaCl, 10 mM
MgClI2).[17]

» Develop the color signal by incubating with a chromogenic substrate like NBT/BCIP until the
desired signal intensity is reached.

» Stop the reaction by washing in PBS.

7. Counterstaining and Mounting:

e Counterstain with a nuclear stain like Nuclear Fast Red.

» Dehydrate through an ethanol series, clear with xylene, and mount with a permanent
mounting medium.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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